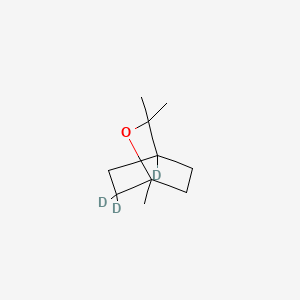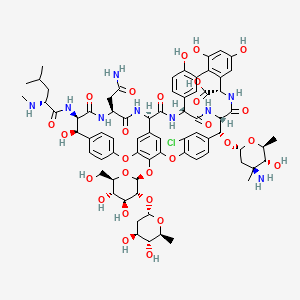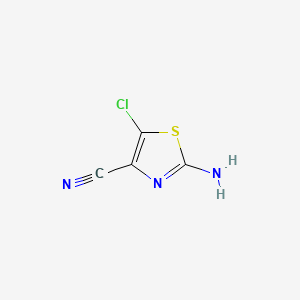
1,8-Cineol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Cineol-d3, also known as deuterated 1,8-cineole, is a stable isotope-labeled compound. It is a monoterpene oxide and a primary component of eucalyptus oil. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and as an internal standard in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Cineol-d3 can be synthesized through the hydrogenation of 1,8-cineole in the presence of deuterium gas. The process involves the following steps:
Hydrogenation: 1,8-cineole is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and at elevated temperatures to ensure complete deuteration.
Purification: The resulting product is then purified using techniques such as distillation or chromatography to obtain highly pure this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification methods ensures the production of high-purity this compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,8-Cineol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,8-cineole oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the oxygen atom is replaced by other functional groups using reagents like phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus tribromide in an inert atmosphere.
Major Products
Oxidation: 1,8-Cineole oxide.
Reduction: 1,8-Cineole alcohol.
Substitution: 1,8-Dibromo-cineole.
Scientific Research Applications
1,8-Cineol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in nuclear magnetic resonance (NMR) and mass spectrometry for the quantification of other compounds.
Biology: Used in metabolic studies to trace the metabolic pathways of 1,8-cineole in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and stability.
Mechanism of Action
1,8-Cineol-d3 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Antimicrobial: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Bronchodilatory: It relaxes the bronchial smooth muscles by modulating calcium ion channels.
Comparison with Similar Compounds
1,8-Cineol-d3 is compared with other similar compounds such as:
1,8-Cineole: The non-deuterated form, which is widely used in similar applications but lacks the benefits of deuterium labeling.
Sesquicineole: A structurally related compound with similar biological activities but different pharmacokinetic properties.
Bisabolol oxide: Another monoterpene oxide with anti-inflammatory properties but a different mechanism of action.
This compound stands out due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in scientific research.
Properties
IUPAC Name |
4,6,6-trideuterio-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3/i6D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-OJYSAGIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC2(CCC1(OC2(C)C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













